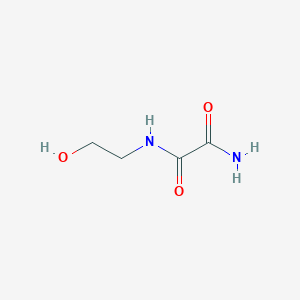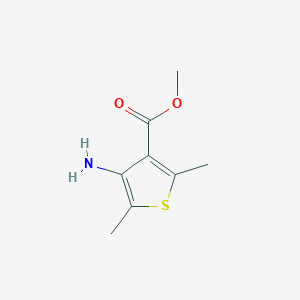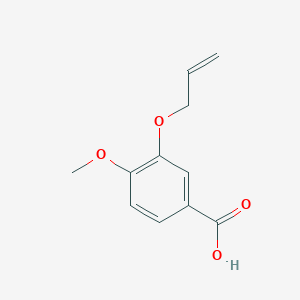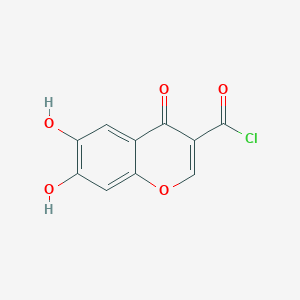
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride
Descripción general
Descripción
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a benzopyran ring with hydroxyl groups at positions 6 and 7, a carbonyl group at position 4, and a carbonyl chloride group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6,7-dihydroxy-4-oxo-4H-1-benzopyran-3-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The hydroxyl groups at positions 6 and 7 can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alcohols, amines, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
Esters and Amides: Formed through nucleophilic substitution reactions.
Quinones: Formed through oxidation of the hydroxyl groups.
Dihydro Derivatives: Formed through reduction of the benzopyran ring.
Aplicaciones Científicas De Investigación
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit pro-inflammatory enzymes and cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with a similar structure, widely studied for its biological activities.
Uniqueness
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows for diverse chemical modifications and the synthesis of various derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
76903-12-3 |
|---|---|
Fórmula molecular |
C10H5ClO5 |
Peso molecular |
240.59 g/mol |
Nombre IUPAC |
6,7-dihydroxy-4-oxochromene-3-carbonyl chloride |
InChI |
InChI=1S/C10H5ClO5/c11-10(15)5-3-16-8-2-7(13)6(12)1-4(8)9(5)14/h1-3,12-13H |
Clave InChI |
XHDRIAFCYSITRY-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1O)O)OC=C(C2=O)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

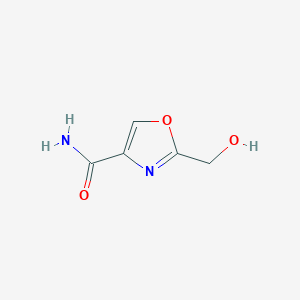
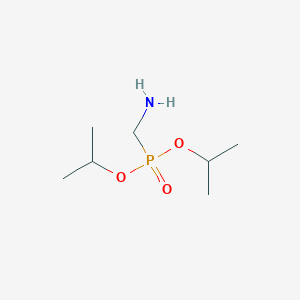
![5-bromo-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8696128.png)
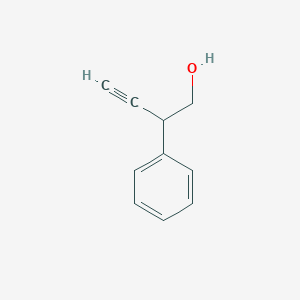
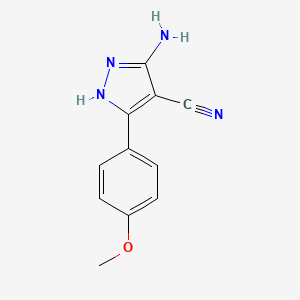
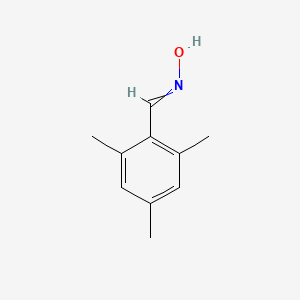
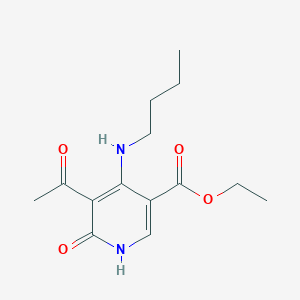
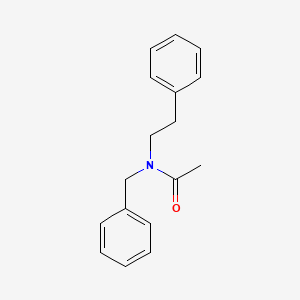
![7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate](/img/structure/B8696165.png)
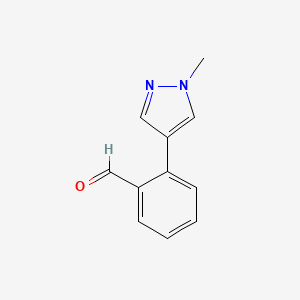
![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)
